molecular formula C8H8O3 B12281948 3,4-Dihydroxy-5-methylbenzaldehyde CAS No. 82628-68-0

3,4-Dihydroxy-5-methylbenzaldehyde

Cat. No.: B12281948
CAS No.: 82628-68-0
M. Wt: 152.15 g/mol
InChI Key: UQGXJTFCHIBNLQ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C8H8O3 . It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dihydroxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as acetic anhydride for esterification or methyl iodide for etherification are typical.

Major Products:

  • Oxidation of this compound yields carboxylic acids.
  • Reduction results in the formation of alcohols.
  • Substitution reactions produce esters or ethers, depending on the reagents used.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

82628-68-0

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3,4-dihydroxy-5-methylbenzaldehyde

InChI

InChI=1S/C8H8O3/c1-5-2-6(4-9)3-7(10)8(5)11/h2-4,10-11H,1H3

InChI Key

UQGXJTFCHIBNLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)O)C=O

Origin of Product

United States

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